molecular formula C11H14F3N B154463 Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- CAS No. 1645-09-6

Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-

Cat. No. B154463
CAS RN: 1645-09-6
M. Wt: 217.23 g/mol
InChI Key: CUEVAAQJHCRHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl- is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as DMPEA. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

DMPEA has potential applications in various fields of scientific research. It has been studied for its potential use as a precursor in the synthesis of novel compounds with pharmaceutical properties. DMPEA has also been studied for its potential use in the synthesis of fluorescent dyes for imaging applications. Additionally, DMPEA has been studied for its potential use in the synthesis of polymers with unique properties.

Mechanism Of Action

DMPEA acts as a monoamine oxidase inhibitor (MAOI) in the human body. MAOIs are enzymes that break down monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of MAOIs, DMPEA increases the concentration of these neurotransmitters in the brain. This can result in various physiological and psychological effects.

Biochemical And Physiological Effects

DMPEA has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase locomotor activity and induce hyperthermia in mice. Additionally, DMPEA has been shown to increase the release of dopamine and serotonin in the brain. These effects are similar to those observed with other MAOIs.

Advantages And Limitations For Lab Experiments

DMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. Additionally, DMPEA has been shown to have a high affinity for the MAO enzyme. However, DMPEA also has several limitations. It is unstable in the presence of air and moisture, which can make it difficult to handle. Additionally, DMPEA has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on DMPEA. One potential direction is the synthesis of novel compounds using DMPEA as a precursor. Additionally, DMPEA could be used in the synthesis of polymers with unique properties. There is also potential for DMPEA to be used in the development of novel imaging agents for medical applications. Further research is needed to fully understand the potential applications of DMPEA in these fields.

properties

CAS RN

1645-09-6

Product Name

Phenethylamine, alpha,alpha-dimethyl-m-trifluoromethyl-

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C11H14F3N/c1-10(2,15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3

InChI Key

CUEVAAQJHCRHJI-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)C(F)(F)F)N

Other CAS RN

1645-09-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.8 g (40 mmol) N-[1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethyl]-formamide are dissolved in 110 mL ethanol, combined with 200 ml of conc. hydrochloric acid and refluxed overnight. The reaction mixture is added to ice water, made alkaline with sodium hydroxide and extracted with tert.-butylmethylether. The organic phases are washed with water, dried and evaporated down. Then the residue is purified by chromatography.
Name
N-[1,1-dimethyl-2-(3-trifluoromethyl-phenyl)-ethyl]-formamide
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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